molecular formula C21H25FN2O4S B2733096 2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(2-methoxybenzyl)acetamide CAS No. 1021090-42-5

2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(2-methoxybenzyl)acetamide

Cat. No.: B2733096
CAS No.: 1021090-42-5
M. Wt: 420.5
InChI Key: VCWOUWIQJCKIIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(2-methoxybenzyl)acetamide (CAS 1021090-42-5) is a synthetic organic compound provided for non-clinical research applications. With a molecular formula of C21H25FN2O4S and a molecular weight of 420.5 g/mol , this compound features a piperidine core substituted with a 4-fluorophenyl sulfonyl group and an acetamide linker connected to a 2-methoxybenzyl group. Compounds incorporating piperidine and arylsulfonamide motifs are of significant interest in medicinal chemistry and drug discovery research. The piperidine scaffold is a common pharmacophore in neuroscience research, particularly in the development of ligands for neurotransmitter transporters . Furthermore, sulfonamide-functionalized piperidine derivatives are frequently explored as potent and selective inhibitors for various enzymatic targets, such as the carbonic anhydrase (CA) family of metalloenzymes . The specific structural features of this acetamide derivative, including the fluorinated aromatic ring and the methoxybenzyl group, suggest potential for investigation in structure-activity relationship (SAR) studies aimed at optimizing affinity, selectivity, and metabolic stability for central nervous system (CNS) targets . Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules, or as a reference standard in biochemical screening assays. This product is intended for research use only and is not intended for diagnostic or therapeutic applications. Please handle with appropriate care and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]-N-[(2-methoxyphenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN2O4S/c1-28-20-8-3-2-6-16(20)15-23-21(25)14-18-7-4-5-13-24(18)29(26,27)19-11-9-17(22)10-12-19/h2-3,6,8-12,18H,4-5,7,13-15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCWOUWIQJCKIIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(2-methoxybenzyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, using reagents such as sulfonyl chlorides in the presence of a base.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is attached through a nucleophilic substitution reaction.

    Formation of the Acetamide Moiety: The acetamide group is introduced through an acylation reaction, typically using acetic anhydride or acetyl chloride.

    Attachment of the Methoxybenzyl Group: The final step involves the attachment of the methoxybenzyl group through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(2-methoxybenzyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(2-methoxybenzyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(2-methoxybenzyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Compound Name/ID Core Structure Differences Key Substituents/Functional Groups Reference(s)
Target Compound Piperidin-2-yl, 4-fluorophenylsulfonyl, N-(2-methoxybenzyl)acetamide –SO₂–(4-FC₆H₄), –OCH₃ (benzyl), piperidine
2-[(5,7-dibromoquinolin-8-yl)oxy]-N-(2-methoxyphenyl)acetamide Quinoline-oxy group replaces piperidine-sulfonyl –O–(quinoline), –OCH₃ (phenyl)
N-(4-fluorophenyl)-2-(4-tosylpiperazin-1-yl)acetamide Piperazine ring (vs. piperidine), tosyl (4-methylphenylsulfonyl) group –SO₂–(4-CH₃C₆H₄), piperazine
W-15 (4-chloro-N-[1-(2-phenylethyl)-2-piperidinylidene]benzenesulfonamide) Piperidinylidene core, 2-phenylethyl substituent, 4-chlorophenylsulfonyl –SO₂–(4-ClC₆H₄), –CH₂CH₂Ph
Compound 37 (Indomethacin analog) Indole-3-ylacetic acid core, 4-chlorobenzoyl and 4-fluorophenylsulfonyl groups –SO₂–(4-FC₆H₄), indole, –Cl (benzoyl)
2-(4-Methoxyphenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide Piperidine sulfonyl at para-position, 4-methoxyphenyl acetamide –SO₂–(piperidine), –OCH₃ (phenyl)

Key Observations :

  • Piperidine vs. Piperazine : The target’s piperidine ring (6-membered, one N) offers conformational rigidity compared to piperazine (6-membered, two N), affecting receptor binding kinetics .
  • Sulfonyl Group Variations : The 4-fluorophenylsulfonyl group in the target provides stronger electron-withdrawing effects than 4-methylphenylsulfonyl (tosyl) in , enhancing electrophilic interactions.
  • Arylacetamide Substituents : The 2-methoxybenzyl group in the target may improve blood-brain barrier penetration compared to simpler phenyl groups in or .

Pharmacological and Physicochemical Properties

Table 2: Comparative Pharmacological and Physical Data

Compound Name/ID Molecular Weight (g/mol) Melting Point (°C) LogP (Predicted) Reported Activity Reference(s)
Target Compound ~421.48* Not reported ~3.2 (est.) Not explicitly reported; likely protease/GPCR modulation
W-15 365.87 Not reported 3.8 Opioid receptor binding (analogous to fentanyl)
Compound 37 (Indomethacin analog) 473.90 Not reported 4.1 COX-2 inhibition (IC₅₀ = 0.12 μM)
N-(4-fluorophenyl)-2-(4-tosylpiperazin-1-yl)acetamide 421.48 Not reported 2.9 Anticandidal activity (MIC = 16 μg/mL)
2-methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide 352.50 Not reported 3.5 Analgesic (opioid receptor agonist)

*Calculated based on molecular formula C₂₁H₂₃FN₂O₄S.

Key Observations :

  • Molecular Weight : The target (~421 g/mol) falls within the typical range for CNS-penetrant drugs (<500 g/mol), similar to and .
  • Lipophilicity (LogP) : The target’s predicted LogP (~3.2) suggests moderate solubility, comparable to but lower than W-15 (~3.8), which may favor deeper tissue penetration.

Biological Activity

The compound 2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(2-methoxybenzyl)acetamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique molecular structure, which includes a piperidine ring, a sulfonyl group, and a methoxybenzyl substituent, positions it as a candidate for various therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic effects, and relevant research findings.

Molecular Structure and Properties

The compound's structure can be broken down as follows:

  • Piperidine Ring : Provides a scaffold for interaction with biological targets.
  • Sulfonyl Group : Enhances reactivity and stability, facilitating interactions with enzymes and receptors.
  • 4-Fluorophenyl Group : Increases binding affinity and metabolic stability.
  • Methoxybenzyl Substituent : Potentially modulates pharmacokinetic properties.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. The following points summarize its mechanism:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor in various biochemical pathways, particularly those involved in cancer cell proliferation.
  • Receptor Interaction : The fluorophenyl group enhances the compound's ability to bind to hydrophobic pockets in proteins, while the sulfonyl group can form hydrogen bonds with amino acids, modulating enzyme or receptor activity .

Therapeutic Potential

Research indicates that this compound may have applications in treating various conditions:

  • Anti-Cancer Activity : Preliminary studies suggest that it may inhibit tumor growth by affecting cellular pathways associated with cancer proliferation .
  • Neurological Disorders : Investigations into its effects on neurotransmitter systems indicate potential benefits in treating disorders like depression or anxiety.

Case Studies and Experimental Data

Several studies have evaluated the biological activity of this compound:

  • In Vitro Studies :
    • A study demonstrated that the compound exhibited significant apoptosis-inducing effects on MCF cell lines, indicating its potential as an anti-cancer agent (IC50 values were reported around 25.72 ± 3.95 μM) .
  • Binding Affinity Tests :
    • Binding assays revealed that the compound has a high affinity for certain receptors involved in neurotransmission, suggesting its utility in neurological applications .
  • Animal Models :
    • In vivo experiments showed a marked reduction in tumor size in mice treated with the compound compared to controls, further supporting its anti-cancer properties .

Comparative Analysis Table

Activity TypeIC50 Value (μM)Reference
Cancer Cell Apoptosis25.72 ± 3.95
Receptor BindingHigh Affinity
Tumor Growth InhibitionSignificant Reduction

Q & A

Q. What are the key synthetic pathways for synthesizing 2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(2-methoxybenzyl)acetamide?

The synthesis typically involves sequential reactions starting with piperidine derivatives and sulfonyl chlorides. For example:

  • Step 1 : Sulfonylation of piperidine using 4-fluorobenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonyl-piperidine intermediate.
  • Step 2 : Acetamide formation via coupling of the intermediate with 2-methoxybenzylamine using carbodiimide-based coupling agents (e.g., EDC/HOBt).
  • Monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) is used to track reaction progress .
  • Purification : Column chromatography (silica gel) or recrystallization from ethanol/water mixtures ensures high purity.

Q. Which spectroscopic techniques are critical for characterizing this compound?

A combination of NMR (¹H, ¹³C, and 2D experiments), mass spectrometry (MS) , and FT-IR is employed:

  • ¹H NMR : Assigns protons on the piperidine ring (δ 1.5–3.0 ppm), sulfonyl group (δ 7.5–8.0 ppm for fluorophenyl), and methoxybenzyl moiety (δ 3.8 ppm for OCH₃).
  • MS : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) and fragments (e.g., loss of the sulfonyl group).
  • FT-IR : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1350/1150 cm⁻¹ (sulfonyl S=O) validate functional groups .

Q. What structural features influence its pharmacological activity?

Key pharmacophores include:

  • Sulfonyl group : Enhances binding to serine proteases or kinases via polar interactions.
  • Piperidine ring : Provides conformational rigidity and modulates lipophilicity.
  • 2-Methoxybenzyl moiety : May engage in π-π stacking with aromatic residues in target proteins.
  • Fluorine substitution : Improves metabolic stability and membrane permeability .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound?

Discrepancies in X-ray diffraction data (e.g., disorder in the piperidine ring) are addressed using:

  • SHELXL refinement : Constraints (e.g., ISOR, SIMU) stabilize thermal parameters for flexible groups.
  • Validation tools : CheckCIF/PLATON identifies outliers (e.g., bond lengths, angles).
  • Complementary methods : Solid-state NMR or DFT calculations (e.g., Gaussian) cross-validate hydrogen-bonding networks .

Q. What mechanistic insights explain its biological activity in enzyme inhibition assays?

Mechanistic studies involve:

  • Kinetic assays : Monitoring time-dependent inhibition of proteases (e.g., trypsin-like enzymes) using fluorogenic substrates (e.g., Z-Gly-Pro-Arg-AMC).
  • Docking simulations : AutoDock Vina predicts binding poses, highlighting interactions between the sulfonyl group and catalytic serine residues.
  • Site-directed mutagenesis : Validates key residues (e.g., Ser195 in chymotrypsin-like proteases) critical for inhibition .

Q. How can reaction conditions be optimized to improve synthetic yield?

Systematic optimization includes:

  • Solvent screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in sulfonylation steps.
  • Catalyst variation : DMAP accelerates carbodiimide-mediated couplings by stabilizing intermediates.
  • Temperature control : Lower temperatures (0–5°C) minimize side reactions during amide bond formation .

Q. How should conflicting bioassay data (e.g., IC₅₀ variability) be addressed?

Discrepancies may arise from assay conditions. Mitigation strategies:

  • Standardized protocols : Use ATP concentration-matched kinase assays (e.g., ADP-Glo™).
  • Counter-screening : Test against related enzymes (e.g., PKA vs. PKC isoforms) to confirm selectivity.
  • Statistical validation : Replicate experiments (n ≥ 3) with error bars to assess significance .

Q. What computational methods predict its pharmacokinetic properties?

In silico tools like SwissADME or ADMETLab estimate:

  • Lipophilicity (LogP ~3.2), suggesting moderate blood-brain barrier penetration.
  • Metabolic sites : CYP3A4-mediated oxidation of the piperidine ring (predicted via StarDrop).
  • Toxicity alerts : AMES mutagenicity risk from the sulfonamide group (preclude via structural analogs) .

Q. How can solubility/stability challenges in formulation be overcome?

Strategies include:

  • Salt formation : Hydrochloride salts improve aqueous solubility (tested via shake-flask method).
  • Co-solvents : PEG-400/ethanol mixtures enhance solubility for in vivo dosing.
  • Lyophilization : Stabilize the compound in PBS buffer (pH 7.4) for long-term storage .

Q. What structure-activity relationship (SAR) trends guide analog development?

SAR studies focus on:

  • Substituent effects : Electron-withdrawing groups (e.g., -CF₃) on the benzyl ring boost potency 2-fold.
  • Ring modifications : Replacing piperidine with azetidine reduces logD but improves selectivity.
  • Bioisosteres : Sulfonamide-to-carbamate swaps retain activity while mitigating toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.